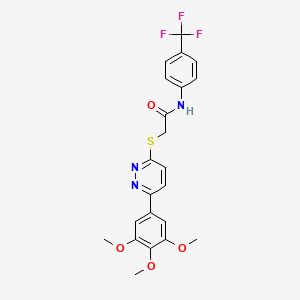

N-(4-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Description

N-(4-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic small molecule characterized by a pyridazine core substituted with a 3,4,5-trimethoxyphenyl group at the 6-position and a thioacetamide linker connected to a 4-(trifluoromethyl)phenyl moiety. This compound combines structural features known to influence bioactivity: the 3,4,5-trimethoxyphenyl group is associated with tubulin inhibition and anticancer properties , while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name |

N-[4-(trifluoromethyl)phenyl]-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O4S/c1-30-17-10-13(11-18(31-2)21(17)32-3)16-8-9-20(28-27-16)33-12-19(29)26-15-6-4-14(5-7-15)22(23,24)25/h4-11H,12H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTCAWRADXKFPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a trifluoromethyl group and a pyridazine moiety. Its molecular formula is , with a molecular weight of approximately 429.43 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For example, derivatives with similar structural motifs have shown significant activity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa (cervical carcinoma) | 26 | Induction of apoptosis |

| Compound B | A549 (lung carcinoma) | 0.95 | Autophagy induction |

| Compound C | HCT116 (colon carcinoma) | 25 | CDK2 inhibition |

These compounds often exert their effects through mechanisms such as apoptosis induction and cell cycle arrest, suggesting that this compound may share similar pathways.

Anti-inflammatory Activity

In addition to anticancer effects, compounds with a similar framework have been investigated for anti-inflammatory properties. For instance, certain pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound likely involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.

- Receptor Modulation : It could modulate receptor activity related to signaling pathways in cancer and inflammation.

- Cell Cycle Interference : Similar compounds have been reported to disrupt the normal cell cycle progression in cancer cells.

Case Studies and Research Findings

- Study on Antitumor Activity : A recent study evaluated a series of pyridazine-based compounds for their antitumor properties. Among them, one compound exhibited an IC50 value of 49.85 μM against HeLa cells, indicating significant cytotoxicity and potential for further development as an anticancer agent .

- Inflammation Model : In an animal model of inflammation, a related compound demonstrated a reduction in edema and inflammatory markers when administered at specific doses . This suggests that the thioacetamide moiety may enhance anti-inflammatory effects through modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

A. 3,4,5-Trimethoxyphenyl vs. Halogenated Phenyl Groups

- N-(4-chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (Compound 7) exhibits a mean growth inhibition (MGI%) of 47% against tumor cells, outperforming its 4-fluorophenyl analog (MGI%: 7%) . The electron-withdrawing chlorine atom likely enhances binding interactions compared to fluorine.

- N-(4-(trifluoromethyl)phenyl) analogs: The trifluoromethyl group, being bulkier and more electronegative than chlorine or fluorine, may further improve target affinity or pharmacokinetics.

B. Acetamide vs. Propanamide Linkers

- Propanamide derivatives (e.g., Compound D : GI₅₀ = 14.12 µM) generally exhibit lower antitumor activity than acetamide analogs (e.g., Compound C : GI₅₀ = 3.16 µM) . The shorter acetamide chain in the target compound may favor optimal spatial orientation for target binding.

Core Heterocycle Modifications

- Pyridazine vs. Quinazolinone/Thiazolotriazole Cores: Quinazolinone derivatives (e.g., Compound C) demonstrate potent GI₅₀ values (3.16 µM), attributed to their planar aromatic cores facilitating DNA intercalation or enzyme inhibition .

Table 1: Antitumor Activity of Selected Analogs

Key Research Findings and Limitations

- Trimethoxyphenyl Role : The 3,4,5-trimethoxyphenyl group is critical for tubulin polymerization inhibition, as seen in compound C (GI₅₀ = 3.16 µM) . The target compound’s pyridazine core may modulate this mechanism.

- Trifluoromethyl Impact : Compounds with trifluoromethyl groups (e.g., BD303413 in ) show enhanced bioavailability, but synthetic challenges (e.g., 19% yield in ) highlight scalability issues.

- Knowledge Gaps: Direct antitumor or antimicrobial data for the target compound are absent in the provided evidence. Predictions based on analogs suggest promise, but experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.